molecular formula C15H18N2O B1293393 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline CAS No. 946728-44-5

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline

Cat. No. B1293393
CAS RN: 946728-44-5
M. Wt: 242.32 g/mol
InChI Key: UQKDETZBRPEFEL-UHFFFAOYSA-N
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Description

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline (also known as 3-(2-aminophenoxy)-N,N-dimethyl-4-methylbenzenamine) is an organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline powder that is soluble in water and ethanol. The compound has been studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments. In

Scientific Research Applications

Pharmacology: Anti-Inflammatory Applications

“3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline” has been explored for its potential anti-inflammatory effects. Research indicates that derivatives of this compound may inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that the compound could be a starting point for developing new anti-inflammatory agents.

Materials Science: Nonlinear Optical (NLO) Properties

In materials science, the compound has been studied for its nonlinear optical properties, which are crucial for the development of optoelectronic devices. The related compound “2-amino-4-methylpyridinium-4-hydroxybenzolate” has shown promising results in this area, indicating that “3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline” could also contribute to advancements in NLO materials .

properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-8-15(14(16)9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKDETZBRPEFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649862
Record name 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline

CAS RN

946728-44-5
Record name 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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